(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine
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Overview
Description
(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine is a compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and trifluoromethyl groups in the structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
The synthesis of (S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves several steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization and amination . Industrial production methods often involve optimizing reaction conditions to improve yield and purity. For example, using specific catalysts and solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, potassium carbonate, and trifluoromethanesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding ketones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in drug discovery and development due to its potential therapeutic properties . The compound’s unique structure allows it to interact with various biological targets, making it valuable for studying different biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of (S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biological pathways, leading to its therapeutic effects . For example, it may inhibit specific enzymes involved in disease progression, thereby providing potential therapeutic benefits .
Comparison with Similar Compounds
(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine can be compared with other chroman derivatives such as flavanones, isoflavones, and spirochromanones . While these compounds share a similar chroman backbone, the presence of different substituents, such as chlorine and trifluoromethyl groups, makes this compound unique. These substituents enhance its chemical properties and biological activities, making it distinct from other chroman derivatives .
Properties
Molecular Formula |
C10H9ClF3NO |
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Molecular Weight |
251.63 g/mol |
IUPAC Name |
(4S)-8-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2/t8-/m0/s1 |
InChI Key |
XOBHAODXLFYNME-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2Cl)C(F)(F)F |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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